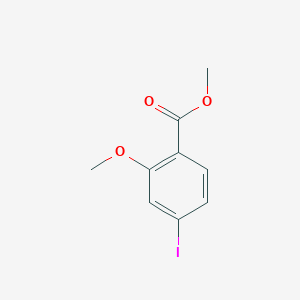

Methyl 4-iodo-2-methoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-iodo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNOTXROWOGSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626999 | |

| Record name | Methyl 4-iodo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148490-97-5 | |

| Record name | Methyl 4-iodo-2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148490-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-iodo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-iodo-2-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Methyl 4-iodo-2-methoxybenzoate

Introduction: The Strategic Importance of this compound

This compound (CAS 148490-97-5) is a highly valuable substituted aromatic compound that serves as a critical building block in modern organic synthesis. Its structure, featuring an electron-rich methoxy-substituted ring, a methyl ester, and a strategically placed iodine atom, makes it a versatile intermediate for constructing more complex molecular architectures. The iodo-substituent is particularly significant, acting as a synthetic handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki, Stille, and Sonogashira cross-couplings.[1][2] Consequently, this compound is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide provides a comprehensive overview of a reliable and efficient method for the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss critical aspects of reagent selection, safety, and product characterization. The methodology presented is grounded in the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via the direct electrophilic iodination of its precursor, Methyl 2-methoxybenzoate. This approach is logical due to the directing effects of the substituents on the aromatic ring.

-

-OCH₃ (Methoxy) Group: An ortho-, para-directing and strongly activating group.

-

-COOCH₃ (Methyl Ester) Group: A meta-directing and deactivating group.

The powerful activating and para-directing effect of the methoxy group at position 2 overwhelmingly controls the regioselectivity of the electrophilic substitution. The incoming electrophile (the iodinating species) is directed to the position para to the methoxy group (C4), which is sterically accessible and electronically enriched. The deactivating, meta-directing influence of the ester group at C1 reinforces this outcome, as the C4 position is also meta to it.

The Iodination Reaction: Electrophilic Aromatic Substitution

Direct iodination of aromatic compounds is often challenging because the reaction can be reversible.[5] To drive the reaction forward, an iodinating agent is used in conjunction with an activator or an oxidizing agent to generate a potent electrophilic iodine species ("I⁺" equivalent).[6]

A widely used and effective method for this transformation employs N-Iodosuccinimide (NIS) as the iodine source, often with a catalytic amount of a strong acid like trifluoroacetic acid (TFA).[7] The acid protonates the NIS, making it a much stronger electrophile, capable of iodinating even moderately activated aromatic rings under mild conditions.[1][8]

The mechanism proceeds via the classical steps of electrophilic aromatic substitution:

-

Generation of the Electrophile: The acid catalyst protonates the N-Iodosuccinimide, enhancing its electrophilicity.

-

Nucleophilic Attack: The electron-rich π-system of the Methyl 2-methoxybenzoate ring attacks the electrophilic iodine atom of the activated NIS complex.

-

Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A base (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product.

Caption: Mechanism of NIS/TFA-mediated iodination.

Experimental Protocol

This protocol describes the synthesis of this compound on a 1.0 mmol scale. All operations involving volatile solvents or corrosive reagents should be performed in a certified chemical fume hood.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount Used | Molar Equivalents |

| Methyl 2-methoxybenzoate | 166.17 | 166 mg | 1.0 mmol (1.0 eq) |

| N-Iodosuccinimide (NIS) | 224.99 | 247 mg | 1.1 mmol (1.1 eq) |

| Trifluoroacetic acid (TFA) | 114.02 | ~7.5 µL | 0.1 mmol (0.1 eq) |

| Acetonitrile (CH₃CN) | - | 5 mL | - |

| Saturated aq. Na₂S₂O₃ | - | ~10 mL | - |

| Saturated aq. NaHCO₃ | - | ~10 mL | - |

| Diethyl Ether (Et₂O) | - | ~30 mL | - |

| Brine (Saturated aq. NaCl) | - | ~10 mL | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Step-by-Step Procedure

The overall workflow for the synthesis is outlined below.

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-methoxybenzoate (1.0 mmol, 166 mg).

-

Dissolution: Add acetonitrile (5 mL) to the flask and stir until the starting material is fully dissolved.

-

Addition of NIS: Add N-Iodosuccinimide (1.1 mmol, 247 mg) to the solution in one portion.

-

Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid (0.1 mmol, ~7.5 µL) to the mixture using a micropipette.[9]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (~10 mL). Stir for 5 minutes. This step neutralizes any unreacted NIS or iodine, indicated by the disappearance of any yellow/brown color.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 mL).

-

Washing: Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL) to remove residual acid, followed by brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford this compound as a white to off-white solid.[10]

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

| Property | Expected Value |

| Appearance | White to cream crystalline solid.[11] |

| Molecular Formula | C₉H₉IO₃ |

| Molecular Weight | 292.07 g/mol [3] |

| Melting Point | 44-46 °C[10] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45 (d, 1H), 7.35 (s, 1H), 6.75 (d, 1H), 3.90 (s, 3H), 3.85 (s, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.5, 158.0, 133.0, 128.5, 121.0, 90.0, 56.0, 52.0. |

Note: NMR chemical shifts are predicted and may vary slightly based on solvent and instrument.

Safety and Handling Precautions

Adherence to safety protocols is paramount during this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13]

-

N-Iodosuccinimide (NIS): An irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.

-

Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, using appropriate gloves.

-

Iodine Compounds: Iodine and its compounds can be harmful if inhaled or ingested and can cause skin irritation.[12] Concentrated solutions can cause burns.[12]

-

Solvents: Acetonitrile and diethyl ether are flammable and toxic. Ensure all operations are performed away from ignition sources and in a well-ventilated fume hood.

-

Quenching and Waste: The quenching step with sodium thiosulfate is important for neutralizing reactive iodine species.[9] All chemical waste should be disposed of according to institutional guidelines.[13]

Troubleshooting

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining after 1 hour, a small additional portion of NIS and/or TFA can be added. Ensure reagents are pure and the solvent is anhydrous.

-

Low Yield: Yields can be diminished by inefficient extraction or loss during purification. Ensure thorough extraction and careful handling during chromatography or recrystallization.

-

Formation of Di-iodinated Products: While unlikely under these controlled conditions due to the deactivating effect of the first iodine atom, using a large excess of NIS could potentially lead to side products. Adhering to the specified stoichiometry is crucial.

Conclusion

The synthesis of this compound via electrophilic iodination of Methyl 2-methoxybenzoate with N-Iodosuccinimide and a catalytic amount of acid is a robust, efficient, and highly regioselective method. This guide provides the necessary theoretical framework and practical details for researchers to successfully perform this valuable transformation. The resulting product is a key intermediate, enabling the synthesis of a wide array of complex molecules for applications in medicine and materials science.

References

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 5-iodo-2-methoxybenzoate. Retrieved from [Link]

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. Rhodium.ws. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

-

Seidl, T. L., et al. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Organic Syntheses, 96, 386-403. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution. Retrieved from [Link]

-

Donaghys. (2018). Safety Data Sheet: Iodine. Retrieved from [Link]

-

Wychem. (2022). Methyl 5-iodo-2-methoxybenzoate. Retrieved from [Link]

-

Wang, Y., et al. (2010). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2552. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

Prakash, G. K. S., et al. (2004). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of the American Chemical Society, 126(48), 15770-15776. Retrieved from [Link]

-

Holch, R., & Culbertson, J. B. (1930). Iodination of Anisole. Proceedings of the Iowa Academy of Science, 37(1), 245. Retrieved from [Link]

-

Kondaskar, A. D., et al. (2013). I2/HIO3 in PEG-H2O: An eloquent system for direct iodination of activated arenes. Der Pharma Chemica, 5(3), 223-228. Retrieved from [Link]

-

Gilbert, D. L. (2014). An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions. University of Mississippi eGrove. Retrieved from [Link]

-

Bio-Connect.nl. (n.d.). This compound [148490-97-5]. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methoxybenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: A metal-free, selective aerobic oxidative esterification of alcohols to esters using HBr/H₂O₂. Retrieved from [Link]

-

Luliński, P., & Skulski, L. (2003). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 8(12), 901-912. Retrieved from [Link]

-

Muathen, H. A. (2008). Iodination of Both Deactivated and Activated Arenes with Sodium Periodate or Sodium Iodate as the Oxidants. ResearchGate. Retrieved from [Link]

-

Gondaliya, N. K., & Patel, K. D. (2011). Iodination of some hydroxylated aromatic aldehydes and ketones with iodine and iodic acid by microwave assisted and conventionally stirring method. Journal of Chemical and Pharmaceutical Research, 3(4), 853-857. Retrieved from [Link]

-

El-Emam, A. A., & Al-Deeb, O. A. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 1. Retrieved from [Link]

-

Gao, Z., et al. (2022). Formal C-H/C-I Metathesis: Site-Selective C-H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide. Organic Letters, 24(22), 3926-3931. Retrieved from [Link]

- Ichikawa, S., et al. (2010). Process for producing 5-iodo-2-methylbenzoic acid. US Patent 7,642,374 B2.

-

Mitchell, K. L., et al. (2024). Methyl 2-hydroxy-4-iodobenzoate. IUCrData, 9(3), x240394. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). Methyl4-methoxybenzoate. Retrieved from [Link]

Sources

- 1. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 5-iodo-2-methoxybenzoate [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. "Iodination of Anisole" by Ralph Holch and J.B. Culbertson [scholarworks.uni.edu]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. strem.com [strem.com]

- 11. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. LCSS: IODINE [web.stanford.edu]

- 13. physics.purdue.edu [physics.purdue.edu]

An In-depth Technical Guide to Methyl 4-iodo-2-methoxybenzoate: A Keystone Intermediate in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic value of a chemical intermediate is measured by its versatility, reliability in key transformations, and its ability to serve as a scaffold for complex molecular architectures. Methyl 4-iodo-2-methoxybenzoate (CAS No. 148490-97-5), a seemingly unassuming substituted benzene derivative, embodies these characteristics to a remarkable degree. Its unique arrangement of functional groups—an activating methoxy group, a versatile methyl ester, and a highly reactive iodo group—positions it as a powerful and indispensable building block. The electron-donating nature of the ortho-methoxy group enhances the reactivity of the para-iodo substituent in a variety of palladium-catalyzed cross-coupling reactions, making this compound a gateway to a vast array of more complex molecules. This guide, intended for the practicing chemist, will delve into the core technical aspects of this compound, from its synthesis and characterization to its application in transformative chemical reactions that are central to drug discovery and development.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory. These data are critical for reaction monitoring, quality control, and purification.

Physicochemical Properties

This compound is typically a white to cream-colored solid at room temperature.[1] Its key properties are summarized in the table below, providing essential data for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 148490-97-5 | [2][3] |

| Molecular Formula | C₉H₉IO₃ | [2][3] |

| Molecular Weight | 292.07 g/mol | [3][4] |

| Melting Point | 41.0 - 48.0 °C | [1] |

| Boiling Point | 318 °C at 760 mmHg | [2][3] |

| Density | 1.801 g/cm³ | [2][3] |

| Appearance | White to cream crystals or powder | [1] |

| Solubility | Insoluble in water | [4] |

Spectroscopic Characterization

Spectroscopic data is the fingerprint of a molecule, confirming its identity and purity. While a definitive, publicly available peer-reviewed spectrum is elusive, the expected spectral characteristics can be reliably predicted based on the functional groups present.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups. The aromatic region should display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

-

A singlet for the ester methyl protons (~3.9 ppm).

-

A singlet for the ether methoxy protons (~3.8 ppm).

-

Three aromatic protons, likely appearing as a doublet, a doublet of doublets, and another doublet between 7.0 and 7.5 ppm.

-

-

¹³C NMR (Predicted): The carbon NMR spectrum will show nine distinct signals.

-

Signals for the two methoxy carbons (~52 ppm and ~56 ppm).

-

A signal for the carbon atom bearing the iodine (~90-100 ppm).

-

Six signals for the aromatic carbons, with their shifts influenced by the attached substituents.

-

A signal for the carbonyl carbon of the ester (~165-170 ppm).

-

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong peaks in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

-

Aromatic C=C Stretch: Medium to weak peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (Methyl): Peaks just below 3000 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 292. Characteristic fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the carbomethoxy group (-COOCH₃, m/z = 59).

Section 2: Synthesis of this compound

The synthesis of this key intermediate is crucial for its accessibility in research. A common and effective strategy is the direct electrophilic iodination of the electron-rich aromatic ring of methyl 2-methoxybenzoate. The ortho-methoxy group is an activating, ortho-, para-directing group, making the C4 position susceptible to electrophilic attack.

Representative Synthetic Protocol: Direct Iodination

This protocol describes a plausible and efficient method for the synthesis of this compound. The choice of an iodinating agent like N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst such as trifluoroacetic acid (TFA) provides a regioselective and high-yielding transformation.

Experimental Workflow Diagram

Caption: A typical workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 2-methoxybenzoate (1.0 eq.) and a suitable solvent like acetonitrile or dichloromethane.

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0 °C.

-

Addition of Reagents: While stirring, add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise. Following this, add trifluoroacetic acid (TFA) (0.2 eq.) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to afford pure this compound.

Causality Behind Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent because it is an easy-to-handle solid and provides a source of electrophilic iodine (I⁺) upon activation by an acid.

-

Trifluoroacetic Acid (TFA): A strong acid like TFA is essential to protonate NIS, making it a more potent electrophile and accelerating the rate of iodination on the electron-rich aromatic ring.

-

Sodium Thiosulfate Quench: This step is crucial for removing any unreacted iodine and other colored byproducts, simplifying the purification process.

Section 3: Core Reactivity and Applications in Cross-Coupling Reactions

The primary utility of this compound lies in its role as a versatile substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the aryl halides, making it highly reactive towards oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[5] This high reactivity allows for milder reaction conditions and broader substrate scope compared to the corresponding aryl bromides or chlorides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[6] For this compound, this reaction is highly efficient for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Field-Proven Insights:

-

Choice of Ligand: For electron-rich aryl iodides like our topic compound, standard phosphine ligands like PPh₃ are often sufficient. However, for more challenging couplings or to achieve lower catalyst loadings, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields by promoting both the oxidative addition and reductive elimination steps.[7][8]

-

Choice of Base: An aqueous base like K₂CO₃ is commonly used and is effective for activating the boronic acid for transmetalation.[7] For substrates sensitive to water or for preventing protodeboronation side reactions, an anhydrous base like K₃PO₄ in a solvent like dioxane can be advantageous.[7]

Sonogashira Coupling

The Sonogashira coupling is an indispensable tool for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[9] This reaction is fundamental in the synthesis of many pharmaceuticals, including the anti-psoriasis agent Tazarotene.[10]

Representative Protocol for Sonogashira Coupling:

-

Reaction Setup: To a dried Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen.

-

Solvent and Amine Base: Add a degassed solvent (e.g., THF, DMF) and an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The amine acts as both the base and often as a solvent.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Dilute the reaction mixture with an organic solvent, wash with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Expertise in Action:

-

The Role of Copper(I): The copper(I) co-catalyst is crucial in the traditional Sonogashira reaction. It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]

-

Copper-Free Conditions: To avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification, copper-free Sonogashira protocols have been developed. These typically require a stronger base and often a more specialized ligand system.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation.[12][13]

Representative Protocol for Heck Reaction:

-

Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), the alkene (1.2-2.0 eq.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 2 eq. relative to Pd).

-

Solvent and Base: Add a polar aprotic solvent like DMF or acetonitrile and an organic base such as triethylamine (TEA).

-

Reaction: Seal the tube and heat to 80-120 °C for several hours.

-

Work-up and Purification: After cooling, the mixture is filtered, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is then purified by chromatography.

Causality in the Heck Reaction:

-

Base Selection: The base (typically a hindered amine like TEA) is essential to neutralize the hydriodopalladium species formed after the β-hydride elimination step, regenerating the active Pd(0) catalyst.[14]

-

Regioselectivity: With unsymmetrical alkenes, the regioselectivity of the Heck reaction is a key consideration, often favoring substitution at the less sterically hindered vinylic position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a transformation of immense importance in medicinal chemistry.[13][15]

Representative Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox, charge a vial with this compound (1.0 eq.), a palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-3 mol%), a suitable phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

-

Amine and Solvent Addition: Add the primary or secondary amine (1.1-1.5 eq.) and an anhydrous aprotic solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the vial and heat to 80-110 °C.

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry, concentrate, and purify by chromatography.

Trustworthiness Through Mechanistic Understanding:

-

Ligand's Role: In the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are critical. They facilitate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[16]

-

Base Choice: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide is a common and effective choice.[17]

Section 4: Safety and Handling

As with all laboratory chemicals, proper handling of this compound is essential.

-

Hazards: It is classified as a skin irritant.[2] May be harmful if swallowed or inhaled, and can cause irritation to the respiratory tract and mucous membranes.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated chemical fume hood.

-

Storage: Store in a cool, dry place away from light and strong oxidizing agents.[4] Keep the container tightly sealed.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion: An Enabling Reagent for Chemical Innovation

This compound is more than just an intermediate; it is a versatile and highly reactive tool that empowers chemists to construct complex molecular frameworks with precision and efficiency. Its strategic placement of functional groups makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, which are the bedrock of modern synthetic organic chemistry. By understanding its properties, synthesis, and reactivity, researchers in drug discovery and materials science can leverage this powerful building block to accelerate innovation and create the molecules of tomorrow.

References

-

Sonogashira, K. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

-

Serra, S., et al. (n.d.). A Practical and Efficient Process for the Preparation of Tazarotene. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

- Google Patents. (n.d.). Tazarotene with low dimer impurity for treating acne or psoriasis.

-

Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, June 14). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

-

Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011, April 1). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Bio-Connect.nl. (n.d.). This compound [148490-97-5]. Retrieved from [Link]

-

PDXScholar. (2019, June 10). Synthesis of 4-Methylbenzoate(2 ,4 ,6 - trimethoxyphenyl) iodonium Tosylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Retrieved from [Link]

-

PubMed. (2021, November 5). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ACS Figshare. (2021, October 25). Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

- 1. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. strem.com [strem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Collection - Synthesis of Azidoanilines by the BuchwaldâHartwig Amination - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

An In-depth Technical Guide to the Physical Properties of Methyl 4-iodo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-iodo-2-methoxybenzoate is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its substituted benzene ring provides a versatile scaffold for the construction of more complex molecules, making it a valuable intermediate in the development of novel pharmaceutical agents and other functional materials. A thorough understanding of its physical properties is paramount for its effective use in a laboratory setting, influencing decisions from reaction setup and solvent selection to purification and storage. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by detailed experimental methodologies for their determination.

Core Physical Properties

The physical properties of a compound are dictated by its molecular structure. In this compound, the presence of a bulky iodine atom, a methoxy group, and a methyl ester group on the benzene ring all contribute to its distinct characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉IO₃ | [1][2][3][4] |

| Molecular Weight | 292.07 g/mol | [1][2][3][4] |

| Melting Point | 44-46 °C | [1] |

| Boiling Point | 318 °C at 760 mmHg | [3] |

| Density | 1.801 g/cm³ | [3] |

| Refractive Index | 1.578 | [3] |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol and methanol. | [5] |

| Appearance | White to cream crystals or powder. | [6] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is a cornerstone of chemical research. The following section outlines the standard experimental protocols for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point, while impurities tend to broaden and depress the melting range.

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point) are recorded. This range represents the melting point of the sample.

Figure 1. Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a high-boiling-point compound like this compound, specialized techniques are required.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the bath liquid to circulate and heat the sample evenly.

-

Observation: As the liquid boils, a steady stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

Figure 2. Workflow for Boiling Point Determination.

Solubility Assessment

Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, extractions, and purifications.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube. A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, and hexane.

-

Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on the visual disappearance of the solid. For quantitative analysis, the concentration of a saturated solution can be determined.

Figure 3. Logical Flow for Solubility Testing.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show separate signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the methoxy and ester groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected Characteristic Absorptions:

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester and Ether): Absorption bands are expected in the region of 1250-1000 cm⁻¹.

-

Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretch: Absorption bands are expected just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (Methyl groups): Absorption bands are expected just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 292, corresponding to the molecular weight of the compound.

-

Isotope Peak: Due to the presence of iodine (¹²⁷I), no significant M+1 or M+2 peaks from isotopic abundance are expected.

-

Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃). The presence of the iodine atom would also influence the fragmentation pattern.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound and the experimental methodologies for their determination. A comprehensive understanding of these properties is essential for researchers and scientists working with this versatile compound in the pursuit of new discoveries in drug development and materials science. The provided workflows and expected spectroscopic features serve as a valuable reference for the practical application and characterization of this compound.

References

-

Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Green Chemistry, 16(9), 4141-4146. [Link]

-

Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(64), 34053-34057. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69273, Methyl 4-iodobenzoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). HMDB0029686: 4-Methoxybenzaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). HMDB0168668: Methyl-4-hydroxybenzoate sulfate. Retrieved from [Link]

-

Bio-Connect. (n.d.). This compound [148490-97-5]. Retrieved from [Link]

-

Wired Chemist. (n.d.). methyl 4-methoxybenzoate Carbon-13 Full Spectrum. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0141437). Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl anisate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 4-methoxybenzoate. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Murov, S. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. Retrieved from [Link]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (2004). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Retrieved from [Link]

-

Seidl, T. L., et al. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses, 96, 142-156. [Link]

-

Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7455, Methyl 4-methylbenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. strem.com [strem.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. shop.bio-connect.nl [shop.bio-connect.nl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

A Comprehensive Technical Guide to Methyl 4-iodo-2-methoxybenzoate: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern synthetic organic chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex bioactive molecules. Methyl 4-iodo-2-methoxybenzoate is a highly functionalized aromatic compound that has emerged as a pivotal intermediate for researchers and process chemists. Its unique substitution pattern—featuring a reactive iodine atom, an electron-donating methoxy group, and a methyl ester—renders it an exceptionally versatile reagent for creating intricate molecular architectures.

The core utility of this compound lies in its role as an aryl halide partner in palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized the synthesis of biaryl and heteroaryl structures prevalent in many pharmaceuticals. The molecular weight of this compound is 292.07 g/mol , and its molecular formula is C₉H₉IO₃ [1][2][3]. This guide provides an in-depth examination of its properties, a robust protocol for its synthesis, and a detailed exploration of its application in the context of drug discovery, grounded in mechanistic principles and field-proven insights.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound (CAS: 148490-97-5).

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a reagent dictate its handling, reactivity, and purification. This compound is typically a white to cream-colored solid at room temperature[3]. A summary of its key properties is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 292.07 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₉H₉IO₃ | [1][4][5] |

| CAS Number | 148490-97-5 | [1][3][4][6] |

| IUPAC Name | This compound | |

| Appearance | White to cream crystals or powder | [3] |

| Melting Point | 44-46 °C | [3] |

| Boiling Point | 318 °C at 760 mmHg | [4][5] |

| Density | 1.801 g/cm³ | [4][5] |

| InChI Key | MCNOTXROWOGSGU-UHFFFAOYSA-N | [1][5] |

| SMILES | COC1=C(C=CC(=C1)I)C(=O)OC | [6] |

Spectroscopic data is critical for reaction monitoring and final product confirmation. Infrared (FTIR) and Raman spectra for this compound are available in public databases, which can be used as a reference for quality control.

Synthesis Strategy: Electrophilic Aromatic Iodination

While several synthetic routes are conceivable, a highly efficient and common strategy for preparing this compound is the direct electrophilic iodination of its precursor, Methyl 2-methoxybenzoate. This approach is favored due to the predictable regioselectivity governed by the existing substituents on the aromatic ring.

Causality and Mechanistic Insight: The methoxy (-OCH₃) group at the 2-position is a strong activating group and is ortho-, para-directing. The methyl ester (-COOCH₃) group is a deactivating group and is meta-directing. The powerful para-directing influence of the methoxy group overwhelmingly controls the position of iodination, directing the incoming electrophile to the C4 position, which is para to the methoxy group and meta to the ester.

A common and effective iodinating agent for this transformation is N-Iodosuccinimide (NIS), often in the presence of an acid catalyst like trifluoroacetic acid (TFA). NIS is a mild and easy-to-handle source of electrophilic iodine (I⁺), making it a preferred reagent in many laboratory and process settings. The acid catalyst serves to activate the NIS, generating a more potent electrophilic species and enhancing the rate of reaction.

Diagram: Proposed Synthesis of this compound

Caption: Synthetic pathway from Methyl 2-methoxybenzoate.

Protocol 1: Synthesis via Electrophilic Iodination

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 2-methoxybenzoate (1.0 eq). Dissolve it in a suitable solvent such as acetonitrile.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.

-

Catalyst Introduction: Slowly add trifluoroacetic acid (TFA) (0.2 eq) to the reaction mixture while stirring.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.

-

Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

This self-validating protocol includes a quenching step to neutralize the iodinating agent and standard extraction and purification techniques to ensure the isolation of a high-purity final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The true power of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability, functional group tolerance, and ability to form C(sp²)-C(sp²) bonds, the key linkage in biaryl compounds[7].

Expertise & Causality: this compound is an excellent substrate for several reasons:

-

Highly Reactive C-I Bond: The Carbon-Iodine bond is the weakest among the aryl halides (C-I < C-Br < C-Cl). This facilitates the crucial, and often rate-determining, oxidative addition step where the Pd(0) catalyst inserts into the C-I bond to form a Pd(II) intermediate[8]. This high reactivity allows for milder reaction conditions and lower catalyst loadings compared to aryl bromides or chlorides.

-

Defined Point of Connection: The iodine atom provides a specific and unchangeable point for the new carbon-carbon bond to form.

-

Functional Group Compatibility: The ester and methoxy groups are stable under typical Suzuki-Miyaura conditions, allowing for complex, functionalized molecules to be synthesized without the need for extensive protecting group strategies.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

-

Detailed Procedure:

-

Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Inert Atmosphere: Seal the flask and purge the system by evacuating and backfilling with inert gas three times. This is critical to prevent oxygen from degrading the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Reaction times typically range from 4 to 16 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and saturated brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the desired biaryl product.

-

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. It is imperative to consult the Safety Data Sheet (SDS) before use.

| Hazard Class | Statement |

| GHS Classification | Warning: H315 - Causes skin irritation. |

| Precautionary Statements | P264, P280, P302+P352, P332+P313, P362 |

-

Handling: Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from light and incompatible materials.

Conclusion

This compound stands out as a valuable and highly versatile building block for synthetic chemists, particularly those in the fields of pharmaceutical and materials science. Its well-defined physicochemical properties and, most importantly, the high reactivity of its carbon-iodine bond make it an ideal substrate for robust and reliable C-C bond-forming reactions like the Suzuki-Miyaura coupling. The methodologies and insights presented in this guide underscore its strategic importance and provide researchers with the foundational knowledge to confidently incorporate this powerful reagent into their synthetic workflows, accelerating the discovery and development of novel chemical entities.

References

-

Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 5-iodo-2-methoxybenzoate. Retrieved from [Link]

-

ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

-

Bio-Connect.nl. (n.d.). This compound [148490-97-5]. Retrieved from [Link]

-

PMC. (n.d.). Methyl 2-hydroxy-4-iodobenzoate. Retrieved from [Link]

Sources

Introduction: The Role of NMR in Structural Verification

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-iodo-2-methoxybenzoate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For a molecule such as this compound, ¹H NMR spectroscopy serves as a critical tool for confirming its identity and purity. The precise chemical environment of each proton within the molecule generates a unique spectral signature, characterized by distinct chemical shifts, signal multiplicities, and coupling constants. This guide will deconstruct the ¹H NMR spectrum of this compound, offering a detailed interpretation grounded in fundamental principles of NMR theory.

Molecular Structure and Proton Environments

This compound (C₉H₉IO₃) possesses a substituted benzene ring, a methoxy group, and a methyl ester group.[1][2] The asymmetry of the substitution pattern on the aromatic ring renders each of the three aromatic protons chemically distinct. Additionally, the protons of the two methyl groups are in unique chemical environments. Consequently, we anticipate a total of five distinct signals in the ¹H NMR spectrum.

¹H NMR Spectral Analysis

The analysis of a ¹H NMR spectrum involves the interpretation of three key parameters for each signal: chemical shift (δ), integration, and multiplicity.[3] A thorough understanding of these parameters allows for the unambiguous assignment of each signal to a specific proton or group of equivalent protons in the molecule.

Predicted ¹H NMR Data

Based on established principles of NMR spectroscopy and the electronic effects of the substituents, the predicted ¹H NMR data for this compound is summarized below. The electron-donating methoxy group (-OCH₃) is expected to shield nearby protons, shifting their signals to a lower chemical shift (upfield). Conversely, the electron-withdrawing ester group (-COOCH₃) and the iodine atom will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.6 | Doublet (d) | ~8.5 | 1H |

| H-5 | ~7.3 | Doublet of Doublets (dd) | ~8.5, ~1.5 | 1H |

| H-3 | ~7.2 | Doublet (d) | ~1.5 | 1H |

| OCH₃ (ester) | ~3.9 | Singlet (s) | - | 3H |

| OCH₃ (ether) | ~3.8 | Singlet (s) | - | 3H |

Note: These are predicted values and may vary slightly depending on the solvent and spectrometer frequency.

Interpretation of Spectral Features

-

Aromatic Protons (H-3, H-5, H-6): The protons on the aromatic ring appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm.[4]

-

H-6: This proton is ortho to the electron-withdrawing ester group and is expected to be the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-6 (ortho-coupling, J ≈ 7-10 Hz) and H-3 (meta-coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.[5]

-

H-3: This proton is ortho to the electron-donating methoxy group and will be the most shielded of the aromatic protons. It will appear as a doublet due to the smaller meta-coupling with H-5.

-

-

Methyl Protons (-OCH₃): The two methoxy groups are not equivalent and will produce two distinct singlets.

-

Ester Methyl Protons: The protons of the methyl ester group are generally found around 3.9 ppm.

-

Ether Methyl Protons: The protons of the methoxy group directly attached to the aromatic ring are typically observed around 3.8 ppm.

-

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following is a standardized protocol for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.

3. Data Acquisition:

- Set the appropriate spectral width to encompass all expected proton signals (typically 0-10 ppm for ¹H NMR).

- Determine the optimal pulse width (typically a 90° pulse).

- Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration.

- Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the resulting spectrum to obtain pure absorption peaks.

- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

- Integrate the signals to determine the relative number of protons corresponding to each peak.

- Analyze the multiplicity and measure the coupling constants for each multiplet.

Visualizing Spin-Spin Coupling

The coupling interactions between the aromatic protons can be visualized using a diagram. This helps in understanding the splitting patterns observed in the spectrum.

Caption: Spin-spin coupling in this compound.

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how fundamental NMR principles can be applied to elucidate the structure of a substituted aromatic compound. By carefully analyzing the chemical shifts, integration, and coupling patterns, a complete and unambiguous assignment of all proton signals can be achieved. This detailed understanding is paramount for quality control, reaction monitoring, and the characterization of novel compounds in a research and development setting.

References

- Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.

- (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.

- Chemistry with Caroline. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube.

- (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. KPU Pressbooks.

- (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH.

- Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.

- (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). ResearchGate.

- (n.d.). Methyl 4-iodobenzoate(619-44-3) 1H NMR spectrum. ChemicalBook.

- (n.d.). Benzyl benzoate(120-51-4) 1H NMR spectrum. ChemicalBook.

- (n.d.). Sodium benzoate 1 H-NMR spectra. Three regions were identified, the Ha.... ResearchGate.

- (n.d.). This compound. ChemBK.

- (n.d.). 148490-97-5, this compound Formula. ECHEMI.

- (n.d.). Table of Contents. The Royal Society of Chemistry.

- Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.

- (n.d.). 4-Iodo-2-methoxybenzoic acid methyl ester | 148490-97-5 | FI70388. Biosynth.

- (n.d.). This compound [148490-97-5]. Bio-Connect.nl.

- (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). Human Metabolome Database.

- (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Human Metabolome Database.

- (n.d.). Methyl 4-iodo-2- methoxybenzoate, min. 98%. Strem.

- (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.

- (n.d.). Methyl 4-methylbenzoate. PubChem.

Sources

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of Methyl 4-iodo-2-methoxybenzoate

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 4-iodo-2-methoxybenzoate, a key intermediate in synthetic organic chemistry. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical predictions and practical experimental considerations.

Introduction: The Structural Significance of this compound

This compound (C₉H₉IO₃) is a polysubstituted aromatic compound whose utility in organic synthesis, particularly in cross-coupling reactions, is well-established.[1][2][3] The precise arrangement of the iodo, methoxy, and methyl ester substituents on the benzene ring dictates its reactivity and potential applications. ¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. By providing a unique fingerprint of the carbon skeleton, it allows for the verification of the substitution pattern on the aromatic ring.

This document will explore the predicted ¹³C NMR spectrum of this compound, detailing the rationale behind the chemical shift assignments based on established substituent effects. Furthermore, a comprehensive, field-proven protocol for acquiring high-quality ¹³C NMR data for this and similar small molecules is provided.

Predicted ¹³C NMR Data and Interpretation

While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily found in common databases, a highly accurate prediction can be formulated based on established principles of NMR spectroscopy. The chemical shift of each carbon atom is influenced by the electronic effects (both inductive and resonance) of the substituents on the aromatic ring.

The analysis of substituent effects on the chemical shifts of aromatic carbons is a well-documented field.[4][5] The methoxy group (-OCH₃) is an ortho, para-directing electron-donating group, which generally causes an upfield shift (shielding) of the ortho and para carbons. Conversely, the methyl ester group (-COOCH₃) is a meta-directing electron-withdrawing group, leading to a downfield shift (deshielding) of the ortho and para carbons. The iodine atom exhibits a "heavy-atom effect," which, contrary to what might be expected from its electronegativity, causes significant shielding (an upfield shift) of the carbon to which it is directly attached (the ipso-carbon).

Based on these principles, the predicted ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented below.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | 165-170 | Typical range for an ester carbonyl carbon.[6][7] |

| C2-OCH₃ | 158-162 | Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded. |

| C6 | 130-135 | Aromatic CH ortho to the ester group, deshielded. |

| C5 | 130-135 | Aromatic CH meta to the ester group and ortho to the iodine. |

| C1 | 120-125 | Quaternary aromatic carbon attached to the ester group. |

| C3 | 115-120 | Aromatic CH meta to the ester and ortho to the methoxy group, shielded. |

| C4-I | 90-95 | Ipso-carbon attached to iodine, significantly shielded due to the heavy-atom effect.[8] |

| O-CH₃ | 55-60 | Carbon of the methoxy group.[6] |

| CO-OCH₃ | 51-55 | Carbon of the methyl ester group.[9] |

Visualizing the Molecular Structure and NMR Workflow

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with carbon numbering and a typical workflow for ¹³C NMR analysis.

Caption: Molecular structure of this compound with carbon numbering.

Caption: A generalized workflow for ¹³C NMR spectroscopic analysis.

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a standard operating procedure for acquiring a proton-decoupled ¹³C NMR spectrum of a small organic molecule like this compound. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.

I. Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of the solid this compound sample.

-

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is a common choice for small organic molecules.[10]

-

Homogenization: Gently agitate or vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

II. NMR Spectrometer Setup and Calibration

-

Instrument Tuning: Before data acquisition, ensure the NMR spectrometer is properly tuned and shimmed for the specific probe and solvent used. This optimizes the magnetic field homogeneity.

-

Locking: The spectrometer's lock system should be engaged on the deuterium signal of the solvent (e.g., CDCl₃). This compensates for any magnetic field drift during the experiment.

III. Data Acquisition Parameters

For a standard proton-decoupled ¹³C NMR experiment, the following parameters are typical on a 400 or 500 MHz spectrometer:[11][12]

-

Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, longer delays (5-10 times the longest T1 relaxation time) are necessary.[12]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.[7]

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

IV. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[9]

V. Data Analysis

-

Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

-

Assignment: Assign each peak to a specific carbon atom in the molecule based on the predicted chemical shifts and knowledge of substituent effects. For more complex molecules, 2D NMR experiments like HSQC and HMBC can be employed for unambiguous assignments.[13]

Conclusion

¹³C NMR spectroscopy is a powerful and essential technique for the structural verification of this compound. By understanding the influence of the iodo, methoxy, and methyl ester substituents on the aromatic ring, a reliable prediction of the ¹³C NMR spectrum can be made. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring the integrity and accuracy of structural assignments in a research and development setting.

References

- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.

- Pivnenko, N. S., et al. (1985).

- Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X.

- National Institutes of Health. (n.d.).

- Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide.

- University of Puget Sound. (n.d.).

- Nummert, V., et al. (2009). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates.

- Bally, T., & Rablen, P. R. (2011). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.

- Piirsalu, M., et al. (n.d.). Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids. Semantic Scholar.

- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.